molecular formula C5H8Na2O7 B7888853 2-Ketoglutaric acid, disodium salt dihydrate

2-Ketoglutaric acid, disodium salt dihydrate

Cat. No.: B7888853
M. Wt: 226.09 g/mol
InChI Key: HSSWOFWCOAQLHZ-UHFFFAOYSA-L
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Description

This compound is a key intermediate in the Krebs cycle, which is crucial for cellular respiration in most living organisms . It plays a significant role in various biochemical processes, including amino acid metabolism and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ketoglutaric acid, disodium salt dihydrate can be synthesized through the reaction of succinic acid with hydrogen peroxide, followed by neutralization with sodium hydroxide . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Ketoglutaric acid, disodium salt dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperatures and pH to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include succinate, hydroxyglutarate, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Sodium 2-oxoglutarate dibasic hydrate
  • 2-Oxopentanedioic acid disodium salt hydrate

Comparison

Compared to similar compounds, 2-Ketoglutaric acid, disodium salt dihydrate is unique in its role as a key intermediate in the Krebs cycle and its wide range of applications in scientific research. Its ability to participate in various biochemical reactions and its involvement in energy production and gene regulation make it a valuable compound in both basic and applied sciences .

Properties

IUPAC Name

disodium;2-oxopentanedioate;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O5.2Na.2H2O/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;;2*1H2/q;2*+1;;/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSWOFWCOAQLHZ-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)[O-])C(=O)C(=O)[O-].O.O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Na2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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